molecular formula C26H24FN3O3S B2519652 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline CAS No. 866844-33-9

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline

Cat. No.: B2519652
CAS No.: 866844-33-9
M. Wt: 477.55
InChI Key: DJKDJMPUSWGPAC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, fluoro, and methoxyphenyl piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core, introduction of the fluoro and benzenesulfonyl groups, and the attachment of the methoxyphenyl piperazine moiety. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

Uniqueness

3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl, fluoro, and methoxyphenyl piperazine groups contributes to its potential as a versatile compound for various applications .

Properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3S/c1-33-21-10-8-20(9-11-21)29-13-15-30(16-14-29)26-23-17-19(27)7-12-24(23)28-18-25(26)34(31,32)22-5-3-2-4-6-22/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKDJMPUSWGPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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